molecular formula C8H23NSi2 B094413 Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- CAS No. 17882-91-6

Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-

Cat. No. B094413
CAS RN: 17882-91-6
M. Wt: 189.45 g/mol
InChI Key: BZJILDWKZIVTPE-UHFFFAOYSA-N
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Description

“Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-” is a chemical compound with the molecular formula C8H23NSi2 . It is related to the trimethylsilyl group, a functional group in organic chemistry that consists of three methyl groups bonded to a silicon atom .


Synthesis Analysis

The synthesis of compounds related to “Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This process substitutes a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .


Molecular Structure Analysis

The molecular structure of “Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-” is characterized by the presence of a methanamine core with trimethylsilyl groups attached . The molecular weight of this compound is 189.45 g/mol .


Chemical Reactions Analysis

Trimethylsilyl groups, such as those found in “Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-”, can be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .

properties

IUPAC Name

1-trimethylsilyl-N-(trimethylsilylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23NSi2/c1-10(2,3)7-9-8-11(4,5)6/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJILDWKZIVTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CNC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170549
Record name Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-

CAS RN

17882-91-6
Record name Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

A: Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- serves as a crucial starting material for generating nonstabilized azomethine ylides (AMY). [] The compound undergoes sequential double desilylation in the presence of a silver(I) fluoride catalyst, ultimately producing the reactive AMY. This AMY then participates in intramolecular 1,3-dipolar cycloaddition reactions, leading to the formation of the complex pentacyclic structures found in alkaloids like (±)-pancracine, (±)-brunsvigine, (±)-maritidine, and (±)-crinine. This method allows for the stereospecific construction of the 5,11-methanomorphanthridine and 5,10b-phenanthridine frameworks characteristic of these alkaloids. []

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